molecular formula C13H9NO2 B14485998 3-(2-Formylphenyl)pyridine-2-carbaldehyde CAS No. 65690-55-3

3-(2-Formylphenyl)pyridine-2-carbaldehyde

Cat. No.: B14485998
CAS No.: 65690-55-3
M. Wt: 211.22 g/mol
InChI Key: PKRLHZFTLNWYDH-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)pyridine-2-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)pyridine-2-carbaldehyde typically involves the formylation of 3-(2-aminophenyl)pyridine. This can be achieved through the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formylphenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 3-(2-Carboxyphenyl)pyridine-2-carboxylic acid.

    Reduction: 3-(2-Hydroxyphenyl)pyridine-2-methanol.

    Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry: 3-(2-Formylphenyl)pyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various ligands and coordination compounds.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Pyridine-2-carbaldehyde: Similar structure but lacks the benzaldehyde moiety.

    3-Formylpyridine: Similar structure but lacks the phenyl group.

    2-Formylpyridine: Similar structure but lacks the phenyl group.

Uniqueness: 3-(2-Formylphenyl)pyridine-2-carbaldehyde is unique due to the presence of both a pyridine ring and a benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

65690-55-3

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-(2-formylphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-8-10-4-1-2-5-11(10)12-6-3-7-14-13(12)9-16/h1-9H

InChI Key

PKRLHZFTLNWYDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C=O

Origin of Product

United States

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